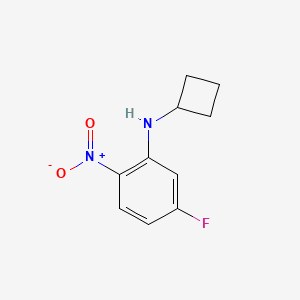

Cyclobutyl-(5-fluoro-2-nitrophenyl)amine

Description

Properties

Molecular Formula |

C10H11FN2O2 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

N-cyclobutyl-5-fluoro-2-nitroaniline |

InChI |

InChI=1S/C10H11FN2O2/c11-7-4-5-10(13(14)15)9(6-7)12-8-2-1-3-8/h4-6,8,12H,1-3H2 |

InChI Key |

SZRQPUJXELAORF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key differences between Cyclobutyl-(5-fluoro-2-nitrophenyl)amine and related compounds:

Key Observations :

- Replacement of fluorine with bromine (as in the tert-butyl carbamate analog) increases molecular weight and may alter electronic properties, impacting reactivity in cross-coupling reactions .

- Compared to the aliphatic Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, the nitroaromatic system in the target compound likely reduces solubility in non-polar media due to increased polarity .

Q & A

Q. What are the standard synthetic routes for preparing Cyclobutyl-(5-fluoro-2-nitrophenyl)amine?

A common approach involves coupling cyclobutylamine with a nitro-substituted aryl halide. For example, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can facilitate the formation of the C–N bond between cyclobutylamine and 5-fluoro-2-nitrohalobenzene derivatives. Optimization of ligands (e.g., XPhos) and bases (e.g., NaO* t*-Bu) is critical for yield improvement . Alternatively, reductive amination of 5-fluoro-2-nitrobenzaldehyde with cyclobutylamine, followed by nitro group retention under mild reducing conditions, may also be explored .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR to confirm the cyclobutyl moiety (e.g., δ ~3.0–4.0 ppm for cyclobutyl protons) and aromatic nitro/fluoro substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 237.0834 for CHFNO).

- Infrared (IR) Spectroscopy : Peaks at ~1520 cm (NO asymmetric stretch) and ~1350 cm (C–F stretch).

- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL/SHELXS) are widely used for refinement .

Advanced Research Questions

Q. How can catalytic conditions be optimized for coupling cyclobutylamine with 5-fluoro-2-nitrobenzene derivatives?

Systematic optimization should include:

- Catalyst Screening : Test Pd(OAc) with ligands like XPhos, SPhos, or BINAP for activity.

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DMSO) versus toluene.

- Temperature and Time : Assess yields at 80–110°C over 12–24 hours.

- Base Selection : Evaluate inorganic (e.g., CsCO) versus organic bases (e.g., DBU). Data contradictions (e.g., lower yields in DMSO despite higher polarity) may arise from solvent coordination interfering with catalyst activity .

Q. What strategies mitigate side reactions during nitro group reduction in this compound?

Selective reduction of the nitro group to an amine without affecting the cyclobutyl moiety requires:

- Mild Reducing Agents : Use SnCl·2HO in ethanol under reflux (75°C, 5–7 hours) to avoid over-reduction or cyclobutyl ring opening .

- pH Control : Post-reduction alkalization (10% NaOH) stabilizes the amine product.

- Byproduct Analysis : Monitor reaction progress via TLC (hexane:EtOAc, 3:1) and characterize intermediates using LC-MS to detect undesired products (e.g., hydroxylamine derivatives) .

Q. How can discrepancies in spectroscopic data be resolved when assessing compound purity?

Contradictions (e.g., unexpected H NMR splitting or HRMS adducts) may arise from:

- Rotamers : Cyclobutyl conformation changes can split signals; variable-temperature NMR clarifies this.

- Residual Solvents : Use high-vacuum drying and deuterated solvents for NMR.

- Tandem Techniques : Pair HPLC-UV with NMR (LC-NMR) to isolate and analyze impurities. Cross-reference with X-ray data to confirm structural assignments .

Q. What computational methods support the analysis of this compound’s electronic properties?

- DFT Calculations : Use Gaussian or ORCA to model nitro group electron-withdrawing effects on the aromatic ring and cyclobutyl ring strain.

- HOMO-LUMO Analysis : Predict reactivity toward electrophiles/nucleophiles and compare with experimental UV-Vis spectra.

- Molecular Dynamics (MD) : Simulate solvent interactions to rationalize solubility trends (e.g., poor aqueous solubility due to hydrophobic cyclobutyl) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.